4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine
Overview
Description
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms and two methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding dimethylpyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(bromomethyl)-3,5-dimethylpyridine, while oxidation can produce this compound-1-carboxylic acid.
Scientific Research Applications
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for metal coordination complexes.
Biological Studies: The compound is used in studies investigating the interaction of brominated pyridines with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding with nucleophilic sites on proteins or nucleic acids, potentially altering their function. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules covalently, leading to changes in their activity or stability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-Bromo-3,5-dimethylpyridine: Similar structure but with bromine at a different position, affecting its reactivity and applications.
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: Chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)-3,5-dimethylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFLSDUDGZUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Br)C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619374 | |
Record name | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220757-76-6 | |
Record name | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.